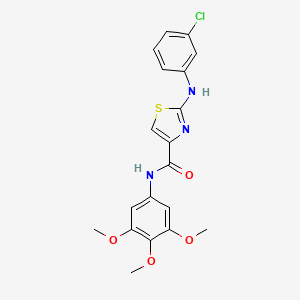
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, also known as CTET, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis and Anticancer Activity
Research has shown that derivatives of thiazole compounds exhibit significant anticancer activity. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing high activity levels (Wen-Xi Cai et al., 2016). This indicates that modifications to the thiazole structure, similar to the compound , can lead to promising anticancer agents.
Antimicrobial Agents
Thiazole derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been developed, showcasing the versatility of thiazole compounds in generating effective antimicrobial agents (A. Ghattas et al., 1982). This research demonstrates the compound's potential in creating new treatments for bacterial infections.
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, indicating their potential in controlling populations of snails that are intermediate hosts for diseases such as schistosomiasis (K. El-bayouki et al., 1988). This application highlights the environmental and health benefits that can be derived from studying and modifying thiazole compounds.
Antioxidant and Anti-inflammatory Activities
Antioxidant Activity
Carboxamide derivatives, including thiazole compounds, have been evaluated for their antioxidant activity. Studies, such as those on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide, have shown promising results in terms of their ability to act as antioxidants (K. P. Kumar et al., 2008). This indicates the potential of the compound to contribute to antioxidant research.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-25-15-8-13(9-16(26-2)17(15)27-3)21-18(24)14-10-28-19(23-14)22-12-6-4-5-11(20)7-12/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPNHHKMDJQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)

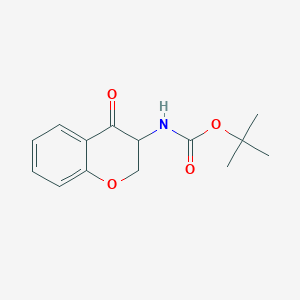

![tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate](/img/structure/B2430496.png)

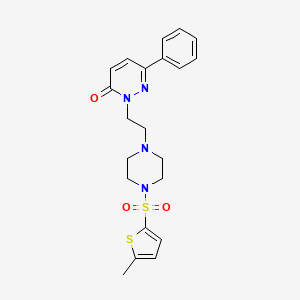

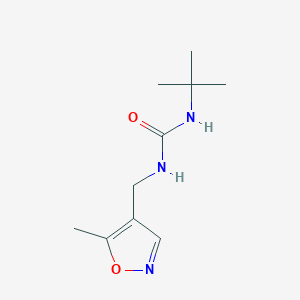


![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
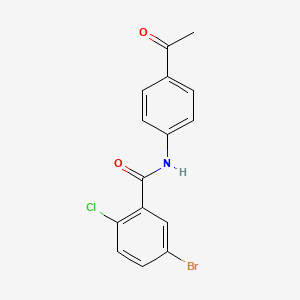
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)